REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[S:6][C:7]([CH3:13])=[C:8]([N+:10]([O-])=O)[CH:9]=1)=[O:4]>CO.[Ni]>[CH3:1][O:2][C:3]([C:5]1[S:6][C:7]([CH3:13])=[C:8]([NH2:10])[CH:9]=1)=[O:4]
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Name
|
|
Quantity
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1.79 g
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Type
|
reactant
|
Smiles
|
COC(=O)C=1SC(=C(C1)[N+](=O)[O-])C
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Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
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1 g
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Type
|
catalyst
|
Smiles
|
[Ni]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
was hydrogenated at room temperature under a hydrogen atmosphere at a starting pressure of 50 psi
|
Type
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CUSTOM
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Details
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After a reaction time of 25 hours
|
Duration
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25 h
|
Type
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FILTRATION
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Details
|
the mixture filtered
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Type
|
WASH
|
Details
|
The slurry was rinsed with methanol
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1SC(=C(C1)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |